Isothiazole-4-carboxylic acid CAS number 822-82-2
Isothiazole-4-carboxylic acid CAS number 822-82-2
An In-Depth Technical Guide to Isothiazole-4-carboxylic Acid (CAS 822-82-2) for Advanced Research and Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of Isothiazole-4-carboxylic acid, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of facts, this guide offers field-proven insights into its synthesis, reactivity, and application, emphasizing the causal relationships that govern experimental design and outcomes.
Introduction: The Strategic Value of the Isothiazole Scaffold
The isothiazole ring is a five-membered heteroaromatic system that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in the design of novel therapeutic agents.[2] Compounds incorporating the isothiazole nucleus have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and antibacterial properties.[1][3]
Isothiazole-4-carboxylic acid (CAS 822-82-2) represents a cornerstone intermediate, providing a versatile handle for synthetic elaboration. The carboxylic acid moiety at the 4-position allows for a multitude of chemical transformations, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.[4] This guide will delve into the practical aspects of utilizing this valuable reagent.
Physicochemical and Computational Profile
A foundational understanding of a molecule's properties is critical for its effective use in synthesis and biological screening. Below is a summary of the key physicochemical parameters for Isothiazole-4-carboxylic acid.
| Property | Value | Source |
| CAS Number | 822-82-2 | [5] |
| Molecular Formula | C₄H₃NO₂S | [5][6] |
| Molecular Weight | 129.14 g/mol | [5][6] |
| SMILES | O=C(C1=CSN=C1)O | [5] |
| Melting Point | 195-199 °C | |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [5] |
| logP | 0.8413 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
These computational metrics suggest moderate polarity and a low molecular weight, characteristics often sought in fragment-based drug design and for ensuring favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthesis of the Isothiazole Core
While Isothiazole-4-carboxylic acid is commercially available, understanding its synthesis provides context for potential impurities and alternative derivatization strategies. The construction of the isothiazole ring itself can be achieved through various strategies, historically involving the oxidation and subsequent decarboxylation of benzoisothiazole derivatives.[1] Modern methods often employ cyclization reactions that build the ring from more accessible precursors.[7] For instance, a common conceptual approach involves the reaction of a compound containing a C-C-C fragment with a source of N-S.[8]
Below is a conceptual diagram illustrating a generalized pathway for isothiazole ring formation, a process foundational to accessing compounds like Isothiazole-4-carboxylic acid.
Caption: Generalized synthetic pathway to the isothiazole core.
Key Chemical Transformations and Experimental Protocols
The true utility of Isothiazole-4-carboxylic acid lies in its reactivity. The carboxylic acid serves as a robust launchpad for diversification. As a Senior Application Scientist, the choice of reaction conditions is paramount and is dictated by the desired product, substrate stability, and scalability.
Amide Bond Formation: The Gateway to Bioactive Derivatives
Amide coupling is arguably the most critical reaction for this building block, as the resulting amides are frequently the final, biologically active compounds.[4]
Scientific Rationale for Reagent Selection:
-
EDAC/DMAP or HATU/DIPEA: For small-scale synthesis and library generation, carbodiimide activators like EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents like HATU are preferred. They operate under mild, neutral pH conditions, which is crucial for preserving sensitive functional groups on the amine coupling partner. The addition of a catalyst like DMAP (4-Dimethylaminopyridine) or an additive like HOBt accelerates the reaction and suppresses side reactions, such as racemization in chiral amines.[9]
-
Oxalyl Chloride/Thionyl Chloride: For conversion to an isothiazole-4-carbonyl chloride, this method is ideal for large-scale synthesis or when coupling to poorly nucleophilic amines.[9] The resulting acid chloride is highly reactive. However, this method's harshness (release of HCl) makes it incompatible with acid-sensitive functional groups.
Self-Validating Protocol: Amide Coupling via EDAC/DMAP
This protocol is designed to be self-validating by including clear checkpoints and expected outcomes.
-
Reagent Preparation (Stoichiometry is Key):
-
In a dry, nitrogen-flushed flask, dissolve Isothiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1 M concentration).
-
Add the desired amine coupling partner (1.1 eq). Rationale: A slight excess of the amine ensures complete consumption of the valuable acid.
-
Add EDAC (1.5 eq) and DMAP (0.1 eq). Rationale: Excess EDAC ensures full activation of the carboxylic acid, while DMAP is used catalytically.[9]
-
-
Reaction Execution:
-
Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Causality: The formation of the active O-acylisourea intermediate is rapid, and subsequent nucleophilic attack by the amine proceeds efficiently at ambient temperature.
-
Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The starting material spot (acid) should disappear and be replaced by a new, typically less polar, product spot.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure amide.
-
Caption: Step-by-step workflow for EDAC/DMAP mediated amide coupling.
Reduction to Isothiazol-4-ylmethanol
Reducing the carboxylic acid to the corresponding alcohol opens up new synthetic avenues, such as ether formation or conversion to a leaving group for nucleophilic substitution.
Scientific Rationale for Reagent Selection:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[9] Its high reactivity necessitates anhydrous conditions and careful quenching.
-
Borane-THF Complex (BH₃·THF): A milder and more selective alternative to LiAlH₄. It readily reduces carboxylic acids while being less reactive towards many other functional groups (e.g., esters, amides), making it a superior choice for complex substrates.
Protocol: Reduction with LiAlH₄
-
Setup: Under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous Tetrahydrofuran (THF) in a flask equipped with a reflux condenser. Cool the suspension to 0 °C.
-
Addition: Slowly add a solution of Isothiazole-4-carboxylic acid (1.0 eq) in anhydrous THF to the stirred LiAlH₄ suspension. Rationale: The slow, portionwise addition at 0 °C is a critical safety measure to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours to ensure complete reduction.[9]
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or Ethyl Acetate.
-
Purification: Combine the filtrates and evaporate the solvent to yield isothiazol-4-ylmethanol, which can be further purified if necessary.[9]
Applications in Medicinal Chemistry
Derivatives of Isothiazole-4-carboxylic acid are prevalent in medicinal chemistry literature, showcasing a wide array of biological activities. The isothiazole core acts as a versatile pharmacophore whose biological effect is tuned by the substituents attached via the carboxylic acid handle.
-
Anti-inflammatory Agents: Amide derivatives of substituted isothiazole carboxylic acids have shown significant anti-inflammatory activity in preclinical models.[4]
-
Antiviral Activity: The isothiazole scaffold is a component of compounds investigated for antiviral properties, with some derivatives showing activity against HIV replication.[3]
-
Anticancer Research: A large number of molecules containing the isothiazole fragment have been investigated as potential anticancer agents.[3][10]
-
Fungicides and Herbicides: Beyond medicine, isothiazole derivatives have applications in agrochemicals, acting as potent fungicides and herbicides.[1][10]
Caption: The core scaffold and its path to diverse biological activities.
Safety, Handling, and Storage
Proper handling of Isothiazole-4-carboxylic acid is essential for laboratory safety.
-
Hazard Identification: The compound is associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures vary by supplier, ranging from room temperature to 2°C - 8°C.[5][6]
Conclusion and Future Outlook
Isothiazole-4-carboxylic acid is more than a simple chemical; it is a strategic tool for innovation in the life sciences. Its robust chemistry and the proven biological potential of its derivatives ensure its continued relevance in drug discovery and agrochemical research. Future research will likely focus on developing more stereoselective and efficient methods for its derivatization and exploring its use in novel therapeutic modalities, such as covalent inhibitors or targeted protein degraders, where the isothiazole ring can serve as a unique recognition element or a reactive handle.
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